4-Tert-butylbenzene-1,2-dithiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylbenzene-1,2-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLVSWJHDFENPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558940 | |
| Record name | 4-tert-Butylbenzene-1,2-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117526-80-4 | |
| Record name | 4-tert-Butylbenzene-1,2-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 4 Tert Butylbenzene 1,2 Dithiol
Established Synthetic Routes for 4-Tert-butylbenzene-1,2-dithiol
The preparation of this compound is achieved through a two-step process that begins with the reaction of either 4-tert-butylbenzenethiol or di(4-tert-butylphenyl)disulfide with sulfur monochloride. This initial step is then followed by a reduction of the resulting intermediate. google.com
Reaction of 4-Tert-butylbenzenethiol or Di(4-tert-butylphenyl)disulfide with Sulfur Monochloride
The synthesis commences with the reaction of a precursor, either 4-tert-butylbenzenethiol or di(4-tert-butylphenyl)disulfide, with sulfur monochloride (S₂Cl₂). google.com This reaction is typically carried out in a suitable solvent. The selection of the precursor is a key aspect of this stage. 4-tert-butylbenzenethiol can be synthesized through various methods, including the reaction of 4-tert-butylbenzenesulfonyl chloride with reducing agents like a combination of triphenylphosphine, iron, and sodium sulfide (B99878) in water. chemicalbook.com
The reaction with sulfur monochloride introduces a second sulfur atom onto the benzene (B151609) ring, leading to an intermediate product. This intermediate is presumed to be a benzothiadithiole derivative, which is then carried forward to the reduction step. google.com
Subsequent Reduction with Metals (e.g., Zinc, Tin, Iron, Aluminum) in Acidic Media
Following the reaction with sulfur monochloride, the resulting intermediate is reduced to yield this compound. This reduction is effectively carried out using various metals in an acidic environment. Commonly employed metals for this purpose include zinc, tin, iron, and aluminum. google.com The acidic medium, typically hydrochloric acid or sulfuric acid, facilitates the reduction process. google.com For instance, zinc powder in the presence of concentrated hydrochloric acid is a frequently used reducing system. google.com
The choice of metal and acid can influence the reaction conditions and yield. For example, when using tin granules and concentrated hydrochloric acid, the reaction can be conducted at around 60°C. google.com After the reduction is complete, the desired product, this compound, can be isolated from the reaction mixture using standard procedures such as extraction and distillation under reduced pressure. google.com
Catalytic Approaches and Optimized Reaction Conditions in the Synthesis of this compound
The synthesis of this compound can be optimized through the use of catalysts and specific reaction conditions. The initial reaction between 4-tert-butylbenzenethiol or its disulfide derivative and sulfur monochloride is often facilitated by the presence of a catalyst. google.com
Lewis acids such as zinc chloride, zinc iodide, ferric chloride, and aluminum chloride have been shown to be effective catalysts for this reaction. google.com Iodine can also be employed as a catalyst. google.com The use of a catalyst can significantly impact the reaction rate and yield. For example, reacting 4-tert-butylbenzenethiol with sulfur monochloride in the presence of zinc chloride in 1,1,2,2-tetrachloroethane (B165197) at 100°C for 24 hours has been reported. google.com
The table below summarizes the effect of different catalysts on the yield of this compound under specific reaction conditions.
| Catalyst | Temperature (°C) | Time (hours) | Yield (%) |
| Zinc Iodide | 50 | 5 | 50 |
| Ferric Chloride | 50 | 5 | 45 |
| Aluminum Chloride | 50 | 5 | 42 |
The subsequent reduction step can also be optimized. The reaction is typically conducted at temperatures below 20°C during the addition of the metal and acid, and then raised to around 60°C to complete the reaction. google.com The choice of solvent can also play a role; solvents like chloroform, 1,2-dichloroethane, and 1,1,2,2-tetrachloroethane have been used in these synthetic routes. google.com
Chemical Transformations and Derivatization Strategies of this compound
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly as a ligand in coordination chemistry. Its derivatization allows for the fine-tuning of electronic and steric properties in the resulting compounds.
Formation of Substituted Benzene-1,2-dithiolate Ligands (e.g., 3,5-Di-tert-butylbenzene-1,2-dithiolate)
A key derivatization of benzene-1,2-dithiol involves the introduction of additional substituents onto the benzene ring. One notable example is the synthesis of 3,5-di-tert-butylbenzene-1,2-dithiolate. nih.gov This is achieved by reacting 3,5-di-tert-butylphenol (B75145) through a series of steps. researchgate.net The resulting 3,5-di-tert-butylbenzene-1,2-dithiolate ligand exhibits altered steric bulk and electronic properties compared to the parent 4-tert-butylbenzene-1,2-dithiolate.
These substituted benzene-1,2-dithiolate ligands are crucial in the formation of various metal complexes. For instance, bis(4-tert-butyl-1,2-dithiophenolate)metal complexes can be formed with trivalent transition metals. google.com The formation of such complexes involves the reaction of this compound with a metal salt in the presence of a base, often in a non-oxidative atmosphere to prevent oxidation of the thiol groups. google.com
Mechanistic Investigations of Derivatization Reactions
The derivatization of benzene-1,2-dithiol and its substituted analogues involves well-understood reaction mechanisms. The formation of metal dithiolate complexes proceeds through the deprotonation of the thiol groups by a base, followed by coordination of the resulting thiolate anions to the metal center. google.com
The synthesis of other derivatives, such as those involving the formation of dithiolanes from 1,3-bis-tert-butyl thioethers, is proposed to proceed via a sulfonium-mediated ring-closure mechanism. rsc.orgnih.gov This involves the initial formation of a sulfonium (B1226848) bromide, followed by the elimination of isobutylene (B52900) and subsequent intramolecular cyclization. rsc.orgnih.gov While not directly a derivatization of this compound itself, these studies on related sulfur-containing aromatic compounds provide insight into the general reactivity and mechanistic pathways that could be relevant for its further chemical transformations. rsc.orgnih.gov
Coordination Chemistry of 4 Tert Butylbenzene 1,2 Dithiol and Its Derivatives
Ligand Characteristics and Coordination Modes
4-tert-butylbenzene-1,2-dithiol is a bidentate ligand that typically coordinates to metal centers through its two sulfur atoms. Its electronic structure, however, allows for a rich and complex redox chemistry, a characteristic feature of dithiolene ligands.
Bidentate S,S'-Coordination to Metal Centers
In its most common coordination mode, the 4-tert-butylbenzene-1,2-dithiolate ligand acts as a bidentate chelating agent, binding to a single metal center through both sulfur donor atoms. This S,S'-coordination results in the formation of a stable five-membered chelate ring. The geometry of the resulting complex is influenced by the metal's coordination number and electronic configuration, with square planar and octahedral geometries being prevalent. For instance, square-planar geometries are common for d⁸ metals like Ni(II), Pd(II), and Pt(II).
The formation of these complexes can be achieved by reacting this compound with appropriate metal salts. For example, cobalt, nickel, and copper complexes can be synthesized by reacting the dithiol with the corresponding divalent metal salts in the presence of a base. nih.gov
"Non-Innocent" Redox Behavior of Dithiolene Ligands in Metal Complexes
A key feature of dithiolene ligands, including 4-tert-butylbenzene-1,2-dithiolate, is their "non-innocent" character. This means that the ligand can exist in multiple, stable oxidation states, and it is not always clear to assign a formal oxidation state to the metal center versus the ligand. The electron density is often delocalized over the entire metal-chelate ring. This behavior gives rise to a series of redox-active complexes where electron transfer processes can be ligand-centered, metal-centered, or delocalized over the entire molecule. gla.ac.uk The three principal resonance forms contributing to the electronic structure of these complexes are the dithiolate dianion, the radical monoanion, and the neutral dithione.
One-electron oxidation of the dithiolate dianion form leads to a radical monoanion, [ (CH₃)₃C-C₆H₃(S)₂]•⁻. In this state, the unpaired electron is substantially delocalized over the dithiolene moiety. This radical nature of the ligand has significant implications for the magnetic and electronic properties of the metal complexes. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing these radical species. For instance, the crystallographic analysis of bis[1,2-bis(4-tert-butylphenyl)ethylene-1,2-dithiolato(1−)]nickel(II) has shown that the intraligand bond lengths are indicative of the dithiolene ligand being in its half-oxidized radical monoanionic form. itn.pt
Further one-electron oxidation of the radical monoanion results in the neutral form of the ligand, [ (CH₃)₃C-C₆H₃(S)₂]⁰. This form can be described by two resonance structures: the α-dithione form, which contains two C=S double bonds, and the dithiete form, which has a sulfur-sulfur bond. This fully oxidized state of the ligand is a neutral, closed-shell molecule. The reversible electrochemistry between the neutral, monoanionic, and dianionic species is a hallmark of metal dithiolene complexes. gla.ac.uk
Transition Metal Complexes with 4-Tert-butylbenzene-1,2-dithiolate Ligands
A variety of transition metals have been shown to form complexes with 4-tert-butylbenzene-1,2-dithiolate. The synthesis of cobalt, nickel, and copper complexes has been reported, involving the reaction of this compound with divalent metal salts in an oxidative atmosphere in the presence of a base and a quaternary ammonium (B1175870) salt. nih.gov These complexes often exhibit intense absorption bands in the ultraviolet, visible, or near-infrared regions of the electromagnetic spectrum. nih.gov The table below summarizes some of the reported spectroscopic data for these complexes.
| Complex | Metal | Color | Maximum Absorption Wavelength (λmax, nm) | Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) |
|---|---|---|---|---|
| bis(4-tert-butyl-1,2-dithiophenolate)cobalt-tetra-n-butylammonium | Cobalt | Blue | 317, 361, 666 | 15100, 15900, 13200 |
| bis(4-tert-butyl-1,2-dithiophenolate)nickel-tetra-n-butylammonium | Nickel | Green | 315, 380, 860 | 12000, 13000, 16000 |
| bis(4-tert-butyl-1,2-dithiophenolate)copper-tetra-n-butylammonium | Copper | Green | 323, 398, 645 | 10200, 29800, 460 |
Data sourced from patent EP0278257A1. nih.gov
Beyond these examples, the broader family of benzene-1,2-dithiolate ligands is known to form complexes with a wider array of transition metals including iron, palladium, and platinum, suggesting that 4-tert-butylbenzene-1,2-dithiolate is also capable of forming stable complexes with these metals. The specific properties of these complexes will be dictated by the interplay between the metal's d-orbital energies and the redox-active molecular orbitals of the dithiolene ligand.
Complexes of Group VIII Transition Metals (e.g., Iron, Cobalt, Nickel, Palladium, Platinum)
The transition metals of Group VIII have been extensively used to form a variety of complexes with this compound. These complexes exhibit a range of coordination geometries and oxidation states, largely influenced by the nature of the metal ion and the reaction conditions.
The reaction of this compound with divalent cobalt salts in the presence of a base and a quaternary ammonium salt under an oxidative atmosphere yields bis(4-tert-butyl-1,2-dithiophenolate)cobalt complexes. In these reactions, the cobalt center is often oxidized to the +3 state.
A notable example is the synthesis of the bis(4-tert-butyl-1,2-dithiophenolate)cobalt-tetra-n-butylammonium complex. This complex is prepared by reacting 4-tert-butyl-1,2-benzenedithiol with cobaltous chloride hexahydrate. The resulting product is a blue solid. While detailed crystallographic data for this specific complex is not widely available in peer-reviewed literature, spectroscopic methods have been employed for its characterization.
For comparison, related cobalt bis(benzenedithiolate) complexes have been studied more extensively. For instance, the Co(II) bis(benzenedichlorodithiolate) complex, [Co(II)(Cl₂bdt)₂]²⁻, has been characterized by X-ray crystallography and various spectroscopic techniques, revealing a square planar geometry with a primarily metal-centered reduction and an St = 1/2 spin state nih.gov. The electronic structure of such complexes is often described as having significant ligand-based radical character, with the ground state being a mixture of Co(III)(L)₂ and Co(II)(L•)(L) configurations nih.gov.
Table 1: Spectroscopic Data for a Bis(4-tert-butyl-1,2-dithiophenolate)cobalt Complex
| Spectroscopic Technique | Observed Features | Reference |
| UV-Visible Spectroscopy (in methylene chloride) | Maximum absorption wavelengths (λmax): 317 nm, 361 nm, 666 nm | Patent EP0278257A1 |
| Molar absorption coefficients (ε): 15100, 15900, 13200 M⁻¹cm⁻¹ | Patent EP0278257A1 | |
| Infrared Spectroscopy (KBr, cm⁻¹) | 2960, 2872, 1454, 1378, 1272, 1246, 1154, 1110, 878, 810, 686, 608 | Patent EP0278257A1 |
This derivative is a square-planar D₂h-symmetric compound. The intraligand bond lengths (S—C ≈ 1.71 Å, C—C(chelate) ≈ 1.37 Å) are indicative of the dithiolene ligand being in a radical monoanionic redox state nih.gov. The nickel–sulfur bond lengths are consistently around 2.12 Å nih.gov.
The synthesis of these nickel complexes often follows a similar procedure to the cobalt analogues, involving the reaction of the dithiol with a divalent nickel salt. For the bis[1,2-bis(4-tert-butylphenyl)ethylene-1,2-dithiolato(1−)]nickel(II) complex, the synthesis involves refluxing 4,4′-di-tert-butylbenzoin with P₄S₁₀, followed by the addition of nickel(II) dichloride hexahydrate nih.gov.
Table 2: Selected Bond Lengths and Angles for a Bis[1,2-bis(4-tert-butylphenyl)ethylene-1,2-dithiolato(1−)]nickel(II) Derivative
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| Ni—S | ~2.12 | nih.gov |
| S—C | ~1.71 | nih.gov |
| C—C (chelate) | ~1.37 | nih.gov |
| Angles (°) | ||
| Arene ring to NiS₄C₄ mean plane | 41.7(1) – 53.5(1) | nih.gov |
Detailed research findings on the direct coordination complexes of this compound with iron are scarce in the primary scientific literature. While a patent mentions the use of iron powder for the reduction of a precursor during the synthesis of the this compound ligand itself, it does not provide information on the coordination chemistry of the final dithiol ligand with iron.
For comparative purposes, the coordination chemistry of iron with related dithiolate and catecholate ligands provides some insights. Iron(III) complexes with tetradentate phenolate ligands have been studied as functional models for catechol dioxygenases ias.ac.in. These complexes often exhibit trigonal bipyramidal or octahedral geometries. Furthermore, diiron(I) dithiolato carbonyl complexes, such as Fe₂(μ-SR)₂(CO)₆, are well-characterized and are typically bright red-brown diamagnetic solids nih.gov. Mössbauer spectroscopy is a key technique for characterizing such iron complexes, with isomer shifts (δ) and quadrupole splittings (ΔE₋) providing information about the oxidation and spin state of the iron center nih.gov.
Due to the lack of specific data for iron complexes of this compound, a data table for this section cannot be provided.
Palladium(II) forms square-planar complexes with dithiolate ligands. While specific structural data for the bis(4-tert-butylbenzene-1,2-dithiolato)palladium(II) complex is limited, studies on related systems provide valuable information. For instance, the bis(4-tert-butylphenyl)-substituted dithiolene ligand has been used in the preparation and structural characterization of its Pd(II) complex nih.gov.
Neutral mono(dithiolene) palladium complexes of the type (P₂)Pd(dithiolene), where P₂ represents two monodentate or one bidentate phosphine ligand, are also known. In these complexes, the palladium is in the +2 oxidation state and the dithiolene is a dianion iucr.org. The ³¹P NMR spectroscopy is a powerful tool for characterizing such phosphine-containing complexes.
A study on a dinuclear palladium(II) complex with a bridging dithiolate ligand, [(PPh₃)Pd(ethylene-1,2-dithiolate)]₂, revealed a folded structure with a central [Pd₂S₂] ring iucr.org.
Due to the lack of specific data for palladium complexes of this compound, a detailed data table for this section cannot be provided.
Platinum(II) readily forms square-planar complexes with dithiolate ligands. The bis(4-tert-butylphenyl)-substituted dithiolene ligand has been utilized in the preparation and structural characterization of its Pt(II) complex nih.gov.
Furthermore, a series of platinum(II) complexes containing both 4,4'-di-tert-butyl-2,2'-bipyridine (dbbpy) and various dithiolate ligands have been synthesized and characterized. These complexes exhibit intense electronic absorption bands in the UV-vis region, which are attributed to intramolecular mixed metal/ligand-to-ligand charge-transfer transitions and often show solvatochromic behavior.
Table 3: Spectroscopic and Electrochemical Data for a Representative Platinum(II) Diimine Dithiolate Complex
| Complex | UV-Vis (λmax, nm) | Emission (λem, nm) | Redox Potentials (V vs. SCE) | Reference |
| [Pt(dbbpy)(tdt)] | 563 (in CH₂Cl₂) | - | Eₒₓ = +0.84, EᵣₑᏧ = -1.18 | researchgate.net |
(tdt = toluene-3,4-dithiolate)
Complexes of Group IB Transition Metals (e.g., Copper, Gold)
Copper and gold, belonging to Group IB, also form complexes with this compound. These complexes exhibit diverse structures and properties.
Copper complexes of this compound can be synthesized by reacting the dithiol with a divalent copper salt. For example, the reaction with cupric chloride dihydrate in the presence of a base and a quaternary ammonium salt yields the bis(4-tert-butyl-1,2-dithiophenolate)copper-tetra-n-butylammonium bromide complex as a green solid.
Table 4: Spectroscopic Data for a Bis(4-tert-butyl-1,2-dithiophenolate)copper Complex
| Spectroscopic Technique | Observed Features | Reference |
| UV-Visible Spectroscopy (in methylene chloride) | Maximum absorption wavelengths (λmax): 323 nm, 398 nm, 645 nm | Patent EP0278257A1 |
| Molar absorption coefficients (ε): 10200, 29800, 460 M⁻¹cm⁻¹ | Patent EP0278257A1 | |
| Infrared Spectroscopy (KBr, cm⁻¹) | 2960, 2872, 1536, 1456, 1378, 1278, 1246, 1152, 1124, 862, 806, 736, 686, 604 | Patent EP0278257A1 |
Gold can form complexes with this compound in both +1 and +3 oxidation states. The bis(4-tert-butylphenyl)-substituted dithiolene ligand has been used to prepare and structurally characterize a homoleptic Au(III) complex nih.gov. In this complex, the gold(III) ion is paired with three anionic ligand charges, arising from one fully reduced dithiolate and one half-oxidized monoanionic ligand. Consequently, its S—C and C—C(chelate) bond lengths differ from their Group 10 counterparts nih.gov.
Gold(III) dithiolate complexes with other ancillary ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dbbpy), have also been prepared. The complex [Au(dbbpy)(tdt)]PF₆ (where tdt = 3,4-toluenedithiolate) has been structurally characterized and exhibits approximately square planar coordination nih.gov.
Table 5: Selected Crystallographic Data for [Au(dbbpy)(tdt)]PF₆
| Parameter | Value | Reference |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 7.1977(2) | nih.gov |
| b (Å) | 11.726(2) | nih.gov |
| c (Å) | 15.499(5) | nih.gov |
| β (°) | 101.34(2) | nih.gov |
| V (ų) | 1577.5(6) | nih.gov |
| Z | 2 | nih.gov |
Copper(I/II/III) Complexes
Complexes of copper with 4-tert-butylbenzene-1,2-dithiolate have been synthesized, showcasing the ability of the ligand to stabilize copper in various oxidation states. A notable example is the bis(4-tert-butyl-1,2-dithiophenolate)copper-tetra-n-butylammonium bromide complex. google.com This trivalent copper complex is produced by reacting this compound with a divalent copper salt in the presence of a base and a quaternary ammonium salt under an oxidative atmosphere. google.com
| Spectral Data Type | Solvent/Medium | Characteristic Peaks |
|---|---|---|
| UV-Visible (λmax) | Methylene Chloride | 323 nm, 398 nm, 645 nm |
| Infrared (νmax, KBr) | KBr Pellet | 2960, 2872, 1536, 1456, 1378, 1278, 1246, 1152, 1124, 862, 806, 736, 686, 604 cm⁻¹ |
Gold(III) Complexes
Gold(III) forms stable square planar complexes with dithiolate ligands. While specific studies on gold(III) complexes with this compound are limited, the coordination chemistry can be inferred from related systems, such as those with 3,4-toluenedithiolate (tdt). For example, the complex [Au(dbbpy)(tdt)]PF₆, where dbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine, demonstrates a square planar coordination geometry. acs.org
These gold(III) dithiolate complexes exhibit low-energy absorption bands that are sensitive to the solvent environment, a phenomenon known as solvatochromism. acs.org For instance, the maximum absorption wavelength (λmax) for [Au(dbbpy)(tdt)]PF₆ is 444 nm in dichloromethane (B109758) and shifts to 406 nm in dimethyl sulfoxide. acs.org This transition is attributed to a charge-transfer-to-diimine transition. acs.org In the solid state, these complexes can form stacks with intermolecular Au-Au separations, for example, 3.60 and 3.75 Å in [Au(dbbpy)(tdt)]PF₆. acs.org
| Property | Value |
|---|---|
| Coordination Geometry | Approximately Square Planar |
| λmax (CH₂Cl₂) | 444 nm |
| λmax (DMSO) | 406 nm |
| Intermolecular Au-Au separation | 3.60 Å and 3.75 Å |
Complexes of Other Transition Metals (e.g., Chromium, Manganese, Zinc)
Chromium(V) Complexes
Chromium in the +5 oxidation state can be stabilized by dithiolate ligands. A well-characterized example is the oxo-bis(3,5-di-tert-butylbenzene-1,2-dithiolato)chromate(V) complex, [CrO(LBu)₂]¹⁻, where H₂LBu is 3,5-di-tert-butylbenzene-1,2-dithiol. acs.orgnih.gov This complex has been studied extensively using various spectroscopic techniques and X-ray crystallography. acs.orgnih.gov
A key structural feature of [CrO(LBu)₂]¹⁻ is the folding of the dithiolate ligands around the S-S vector, resulting in a Cₛ symmetry for the complex. acs.orgnih.gov This distortion from a higher C₂ᵥ symmetry is attributed to strong S(3p) → Cr(3dₓ₂-y₂) π-donation, which provides additional stability. acs.orgnih.gov The coordination geometry around the chromium center is distorted square pyramidal, with the oxo ligand at the apical position.
Another relevant chromium complex is the tris(3,5-di-tert-butylbenzene-1,2-dithiolato)chromium species, [N(n-Bu)₄][CrIII(3,5L•S,S)₂(3,5LS,S)]. google.comresearchgate.net In this complex, the chromium is in the +3 oxidation state, and the redox activity is ligand-based, with two of the dithiolate ligands existing as monoanionic π-radicals. google.comresearchgate.net
| Structural Feature | Description |
|---|---|
| Symmetry | Cₛ |
| Coordination Geometry | Distorted Square Pyramidal |
| Ligand Folding | Dithiolate ligands are folded about the S-S vector |
Manganese Complexes
The coordination chemistry of manganese with 4-tert-butylbenzene-1,2-dithiolate is not as extensively documented as that of other metals. However, insights can be gained from studies of manganese complexes with other dithiolate and sulfur-containing ligands. For instance, manganese(III) forms dinuclear and trinuclear complexes with ligands like ethane-1,2-dithiolate (edt²⁻) and propane-1,2,3-trithiolate (ptt³⁻). nih.gov
These manganese(III) dithiolate complexes often exhibit antiferromagnetic exchange interactions between the metal centers. nih.gov For example, the dinuclear complex [Mn₂(edt)₄]²⁻ displays intra-anion antiferromagnetic coupling. nih.gov The magnetic properties of these complexes are influenced by the distances between the manganese ions and the nature of the bridging ligands. nih.gov In general, manganese can adopt various coordination geometries and oxidation states when coordinated to sulfur-donor ligands, and it is expected that 4-tert-butylbenzene-1,2-dithiolate would form stable complexes with manganese in both Mn(II) and Mn(III) oxidation states. Research on manganese dithiocarbamate complexes has shown that Mn(II) complexes can be synthesized under inert atmospheres, while in the presence of air, they readily oxidize to form Mn(III) species. nih.govresearchgate.netmdpi.com
Zinc Complexes
Zinc dithiolate complexes typically feature a tetrahedral coordination geometry around the zinc center. nih.gov For example, in complexes with mixed dithione and dithiolene ligands, the zinc atom adopts a distorted tetrahedral geometry. nih.gov The Zn-S bond distances in such complexes are typically around 2.35 Å. nih.gov In some cases, zinc dithiolate complexes can form coordination polymers or bridged species, especially when ancillary ligands with additional donor atoms are present. acs.org
Main Group Metal Complexes with 4-Tert-butylbenzene-1,2-dithiolate (e.g., Aluminum)
The coordination chemistry of main group metals with dithiolene ligands, including 4-tert-butylbenzene-1,2-dithiolate, is an emerging area of research. Aluminum, a p-block element, can form complexes with these sulfur-donor ligands. A notable example is a stable aluminum tris(dithiolene) triradical complex, which was synthesized using a bulky dithiolene ligand derived from an N-heterocyclic carbene. acs.org
In this complex, the central aluminum atom is in a formal +3 oxidation state and is coordinated to six sulfur atoms from three dithiolene ligands in a distorted octahedral geometry. acs.org The Al-S bond lengths in this complex are in the range of 2.4092(7)–2.4307(7) Å. acs.org The chemistry of such main group dithiolene complexes is interesting due to the potential for ligand-based redox activity, leading to radical species. The synthesis of the this compound ligand can also involve the use of aluminum as a reducing agent. mdpi.com
Coordination Geometries and Stereochemistry of Metal-4-Tert-butylbenzene-1,2-dithiolate Complexes
Tris-chelated complexes, [M(S₂C₆H₃-t-Bu)₃]ⁿ⁻, are also possible, particularly with trivalent metal ions. These six-coordinate complexes can adopt geometries ranging from octahedral to trigonal prismatic. The choice between these two geometries is subtle and depends on electronic factors. For many dithiolene complexes, the geometry is intermediate between these two extremes.
The stereochemistry of these complexes is also a key feature. In bis(dithiolene) complexes, the two bidentate ligands can arrange in cis or trans configurations. However, for complexes with two identical, symmetrical dithiolene ligands, such as those derived from this compound, the distinction is often moot in a simple monomeric, square-planar complex. In more complex structures or higher-coordinate species, isomerism becomes more significant.
To illustrate the typical structural parameters, the data for a closely related nickel bis(dithiolene) complex, Bis[1,2-bis(4-tert-butylphenyl)ethylene-1,2-dithiolato(1−)]nickel(II), which features tert-butyl groups on phenyl rings attached to the dithiolene backbone, is presented below. This complex also exhibits a square-planar coordination geometry. nih.gov
| Parameter | Value | Description |
|---|---|---|
| Ni—S Bond Length | ~2.15 Å | Average distance between the central nickel atom and the coordinating sulfur atoms. |
| S—C Bond Length | ~1.71 Å | Average bond length within the dithiolene ligand, indicative of partial double-bond character. |
| C—C (chelate) Bond Length | ~1.37 Å | The carbon-carbon bond length of the two carbons coordinated to the sulfur atoms. |
| S—Ni—S (intra-ligand) Angle | ~90° | The "bite angle" of the dithiolene ligand. |
| S—Ni—S (inter-ligand) Angle | ~90° and ~180° | Angles between sulfur atoms from different ligands, characteristic of a square planar geometry. |
Influence of Counterions and Solvent Environment on Complex Formation
The formation, crystallization, and solid-state structure of anionic metal-4-tert-butylbenzene-1,2-dithiolate complexes are significantly influenced by the choice of counterion and the solvent system used during synthesis and crystallization.
Influence of Counterions: Anionic complexes, such as [M(S₂C₆H₃-t-Bu)₂]⁻ or [M(S₂C₆H₃-t-Bu)₂]²⁻, require a countercation for charge neutrality. Large, non-coordinating organic cations like quaternary ammonium salts (e.g., tetra-n-butylammonium, [N(n-Bu)₄]⁺) are commonly employed. google.com The size and shape of the counterion play a crucial role in the crystallization process and can dictate the packing of the complex anions in the crystal lattice.
Size and Shape: A large counterion like tetrabutylammonium can effectively separate the anionic metal complexes, preventing strong intermolecular interactions between them. This can be critical for isolating monomeric complexes and studying their intrinsic properties. The specific shape of the counterion can affect the symmetry of the crystal lattice and even the conformation of the complex itself. nih.gov
Packing Effects: The choice of counterion can lead to different packing motifs in the solid state, which in turn can influence the material's bulk properties, such as conductivity or magnetic behavior. For instance, smaller counterions may allow for closer packing of the dithiolene complexes, facilitating intermolecular electronic communication.
Solubility: The nature of the counterion significantly impacts the solubility of the resulting salt in various organic solvents, which is a key practical consideration for purification and crystal growth.
Influence of Solvent Environment: The solvent serves not only as a medium for the reaction but also influences the reaction pathway and the structure of the final product.
Polarity and Coordinating Ability: In the synthesis of metal-4-tert-butylbenzene-1,2-dithiolate complexes, solvents such as halogenated hydrocarbons (e.g., chloroform, 1,1,2,2-tetrachloroethane) or alcohols may be used. google.com The polarity of the solvent can affect the solubility of reactants and the stability of charged intermediates. Solvents with coordinating ability (e.g., methanol, acetonitrile) can sometimes compete with the dithiolene ligand for coordination sites on the metal, potentially leading to different products or solvated species. mdpi.com
Role in Synthesis: The synthesis of these complexes often involves a base to deprotonate the thiol groups of the this compound ligand. The choice of solvent must be compatible with the base used (e.g., metal alkoxides or hydrides). google.com The reaction is often carried out under an oxidative atmosphere, as the desired complex may involve a metal in a higher oxidation state than the starting salt. google.com
Crystallization: The solvent system used for crystallization is critical. Slow diffusion of a non-solvent into a solution of the complex is a common technique for growing single crystals suitable for X-ray diffraction. The interaction between the solvent and the complex/counterion pair can influence crystal quality and may even lead to the inclusion of solvent molecules into the crystal lattice.
The interplay between the metal, the dithiolate ligand, the counterion, and the solvent environment provides a versatile platform for tuning the structural and electronic properties of these materials.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of molecular systems, including 4-tert-butylbenzene-1,2-dithiol and its derivatives. chemrxiv.orgijisrt.com DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying the electronic and molecular structures of medium-sized molecules. ijisrt.com The fundamental principle of DFT lies in the Hohenberg-Kohn theorems, which state that the total energy of a system is a unique functional of its electron density. ijisrt.com
Geometry Optimization and Structural Prediction
A crucial first step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. storion.ru For complexes involving dithiolene ligands like this compound, DFT calculations have been instrumental in predicting their geometric structures. These calculations have been used to determine key bond lengths and angles, providing valuable insights into the coordination environment around a central metal atom. For instance, in tris(benzene-1,2-dithiolato) complexes, the angles formed by the metal ion and the two sulfur atoms of the dithiolate ligands are typically around 90 degrees. researchgate.net
Elucidation of Electronic Structure (e.g., Molecular Orbital Diagrams, HOMO-LUMO Interactions)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations are extensively used to elucidate the electronic structure of this compound and its metal complexes by analyzing their molecular orbitals (MOs). utexas.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as the energy difference between them, the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and stability. researchgate.netyoutube.com
In metal complexes of benzene-1,2-dithiolate, the HOMO is often localized on the sulfur atoms of the ligand, while the LUMO is primarily centered on the metal ion. scirp.org This distribution has significant implications for the electronic transitions observed in these complexes. The HOMO-LUMO gap can be influenced by substituents on the benzene (B151609) ring; for example, electron-withdrawing groups can increase the gap. ijisrt.com
| Complex Fragment | HOMO Character | LUMO Character | HOMO-LUMO Gap (eV) |
| Benzene-1,2-dithiolate Ligand | Sulfur atoms | Metal center | Varies with metal |
Spin Density Distribution Analysis
For paramagnetic species, which possess unpaired electrons, understanding the distribution of spin density is crucial. Spin density distribution analysis, often performed using DFT calculations, reveals which atoms or molecular fragments carry the unpaired electron(s). researchgate.net In the context of metal complexes with dithiolene ligands, this analysis helps to determine the oxidation state of the metal and the redox level of the ligand, which can be ambiguous due to the non-innocent nature of dithiolenes. scirp.org
Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, EPR)
Computational methods, particularly time-dependent DFT (TD-DFT), are invaluable for predicting and interpreting the spectroscopic properties of molecules. scirp.org For metal complexes of this compound, TD-DFT calculations can predict the energies and intensities of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. scirp.org These calculations have shown that the low-energy bands in many tris(benzene-1,2-dithiolato) complexes are due to ligand-to-metal charge transfer (LMCT) transitions. scirp.org
Similarly, DFT calculations are used to predict and interpret Electron Paramagnetic Resonance (EPR) spectra of paramagnetic complexes. researchgate.net By calculating the g-tensor and hyperfine coupling constants, researchers can gain detailed information about the electronic structure and the environment of the unpaired electron.
Ab Initio Quantum Chemical Methods (e.g., Spectroscopy Oriented Configuration Interaction (SORCI))
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameters, can provide even higher accuracy for certain properties. One such method is the Spectroscopy Oriented Configuration Interaction (SORCI). rsc.org These methods are computationally more demanding but can be essential for accurately describing excited states and spectroscopic properties, especially in cases where DFT may be less reliable.
Computational Modeling of Ligand Non-Innocence and Redox States
Dithiolene ligands, including this compound, are known for their "non-innocent" behavior. rsc.orgresearchgate.net This means that the ligand can exist in different redox states (dianion, radical monoanion, or neutral dithioketone), making the assignment of the metal's oxidation state in a complex challenging. rsc.orgresearchgate.net
Computational modeling plays a critical role in understanding and quantifying this non-innocence. researchgate.net By analyzing the electronic structure, bond lengths, and spin distribution, theoretical calculations can help to determine the relative contributions of the different resonance structures describing the ligand's redox state. nih.gov For instance, changes in the C-S and C-C bond lengths within the dithiolene chelate ring can be correlated with the redox level of the ligand. researchgate.net This computational insight is crucial for understanding the redox chemistry and reactivity of these complexes. nih.govnih.gov
Consideration of Relativistic Effects in Electronic Structure Calculations
In the computational analysis of molecules, relativistic effects are most pronounced for those containing heavy elements (typically from the fourth row of the periodic table and below). faccts.deacademie-sciences.fr For an organic ligand like this compound, which is composed of relatively light atoms (carbon, hydrogen, and sulfur), relativistic effects on the isolated molecule are generally negligible. However, the scientific importance of this dithiol ligand lies predominantly in its ability to form complexes with transition metals. When coordinated to a heavy metal center such as platinum, gold, rhodium, or even palladium, the inclusion of relativistic effects in electronic structure calculations becomes essential for achieving quantitative accuracy. researchgate.netresearchgate.netgla.ac.ukacs.org
Modern computational chemistry packages can account for these phenomena through specific Hamiltonians that approximate the Dirac equation. github.io The most common methods for including scalar relativistic effects—which account for the relativistic change in electron mass—are the Zero-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) approach. faccts.degithub.io The application of these methods requires the use of basis sets that have been specifically designed or re-contracted for this purpose, such as the ZORA-def2-TZVP or SARC/J families. faccts.degoogle.com
The physical origin of these effects is the high velocity of electrons in the vicinity of a heavy nucleus, which leads to a significant relativistic increase in their mass. academie-sciences.fr This results in a cascade of consequences for the electronic structure:
Direct Relativistic Effect: The spherically symmetric s- and p-orbitals experience a significant contraction and energetic stabilization. academie-sciences.fr
Indirect Relativistic Effect: The d- and f-orbitals, which are more shielded from the nucleus by the contracted s- and p-orbitals, become destabilized and expand radially. academie-sciences.fr
For a metal complex of this compound, these changes directly influence its chemical and physical properties. Computational studies on related heavy metal dithiolene complexes have shown that including scalar relativistic corrections is crucial for accurately predicting molecular geometries and electronic properties. researchgate.netresearchgate.netkg.ac.rs For example, the contraction of the metal's valence s- and p-orbitals can lead to shorter, stronger metal-sulfur bonds than would be predicted by a non-relativistic calculation. kg.ac.rs Furthermore, the shifting energies of the metal's d-orbitals, which are heavily involved in the frontier molecular orbitals of these complexes, directly impact the predicted redox potentials, UV-visible absorption spectra, and intervalence charge-transfer bands. researchgate.net Investigations into square planar bis(benzene-1,2-dithiolato) complexes of palladium and platinum have explicitly utilized the ZORA correction to help interpret their electronic structure and spectra. researchgate.net
The following table provides a qualitative summary of the expected impact of including scalar relativistic corrections in a typical Density Functional Theory (DFT) calculation for a heavy metal complex of this compound, based on established principles.
| Calculated Parameter | Non-Relativistic Prediction | Expected Impact of Relativistic Correction | Underlying Rationale |
|---|---|---|---|
| Heavy Metal–Sulfur Bond Length | Typically overestimated | Bond length contraction | Relativistic stabilization and contraction of metal s- and p-orbitals enhance covalent overlap with sulfur orbitals. academie-sciences.frkg.ac.rs |
| Ligand S-C Bond Length | Baseline value | Minimal to negligible change | Relativistic effects are highly localized on the heavy metal center and have little influence on the internal geometry of the lighter organic ligand. |
| Frontier Orbital Energies (e.g., HOMO/LUMO) | Baseline values | Significant energy shifts | The indirect destabilization of metal d-orbitals, which contribute heavily to the frontier orbitals, alters their energy levels. academie-sciences.frresearchgate.net |
| Electronic Transition Energies (e.g., CT bands) | Baseline value | Shift in absorption maxima (λmax) | Changes in the energy gap and composition of frontier orbitals directly impact the calculated electronic absorption spectrum. researchgate.net |
Electrochemical Properties and Redox Chemistry
Cyclic Voltammetry Studies of 4-Tert-butylbenzene-1,2-dithiol Complexes
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of this compound complexes. While specific CV data for a broad range of these exact complexes is not extensively documented in publicly available literature, the behavior of analogous dithiolene complexes provides a strong predictive framework.
For instance, studies on nickel complexes with similar dithiolate ligands reveal reversible one-electron redox processes. A typical cyclic voltammogram would exhibit well-defined anodic and cathodic peaks for each electron transfer step, with the separation between peak potentials (ΔEp) approaching the theoretical value of 59 mV for a reversible one-electron process at room temperature. The scan rate dependence of the peak currents is expected to follow the Randles-Sevcik equation for diffusion-controlled processes.
In a representative study on a nickel bis(dithiolene) complex, cyclic voltammetry in a dichloromethane (B109758) solution showed reversible one-electron reduction waves. researchgate.net The reversibility of these processes indicates that the different oxidation states of the complex are stable on the timescale of the CV experiment. It is anticipated that complexes of this compound would exhibit similar reversible or quasi-reversible redox events, corresponding to the sequential addition or removal of electrons.
| Complex Type | Solvent/Electrolyte | Observed Processes | Reference |
| Nickel bis(dithiolene) | CH₂Cl₂/NBu₄PF₆ | Reversible one-electron reductions | researchgate.net |
| Iron dithiolene | Not specified | Single Fe(III)/Fe(II) based couple | mdpi.com |
This table presents expected and observed voltammetric behaviors based on analogous compounds.
Electron Transfer Series and Stability of Oxidation States
Complexes of this compound can exist in multiple oxidation states, forming an electron transfer series. This series typically involves the neutral complex, its monoanionic, and its dianionic forms, and in some cases, cationic species. The general representation for a bis(dithiolato)metal complex would be [M(S₂C₆H₃tBu)₂]ⁿ, where n can be 2-, 1-, 0, or 1+.
The stability of these oxidation states is a key feature. The radical monoanionic form, where one electron is delocalized over the two dithiolene ligands, is often particularly stable. nih.gov The dianionic state, with fully reduced ene-1,2-dithiolate ligands, and the neutral, half-oxidized state are also common members of this series. nih.gov The accessibility and stability of these various oxidation states are crucial for the potential applications of these complexes in areas like molecular electronics and catalysis.
The existence of a stable electron transfer series is a hallmark of dithiolene complexes, and those of this compound are expected to follow this pattern, allowing for the stepwise transfer of electrons without decomposition of the complex.
Quantification of Redox Potentials
The redox potentials of metal dithiolene complexes are sensitive to several factors, including the metal center, the substituents on the dithiolene ligand, and the solvent. For iron dithiolene complexes, a single Fe(III)/Fe(II) based redox couple is typically observed at around +140 mV. mdpi.com
In a study of tetrathiafulvalene-tetraazapyrene triads, the introduction of tert-butyl groups led to a negative shift in the reduction potentials, indicating a destabilization of the reduced species. nih.gov Specifically, the two reversible reductions were shifted from -0.46 V and -0.98 V to -0.67 V and -1.19 V. nih.gov This suggests that the electron-donating nature of the tert-butyl group on the this compound ligand would likely make the corresponding complexes easier to oxidize and harder to reduce compared to their unsubstituted counterparts.
| Complex/System | Redox Couple | Potential (V vs. reference) | Effect of t-Butyl Group | Reference |
| Iron Dithiolene Analogues | Fe(III)/Fe(II) | ~ +0.140 | Not specified | mdpi.com |
| TTF-TAP vs. TTF-t-Bu-TAP | First Reduction | -0.46 vs. -0.67 | Negative shift | nih.gov |
| TTF-TAP vs. TTF-t-Bu-TAP | Second Reduction | -0.98 vs. -1.19 | Negative shift | nih.gov |
This table provides examples of redox potentials from analogous systems to infer the behavior of this compound complexes.
Distinction Between Ligand-Based and Metal-Based Redox Processes
A critical aspect of the electrochemistry of this compound complexes is the "redox non-innocence" of the ligand. This means that the redox processes are often centered on the dithiolene ligand rather than the metal ion. In many cases, the formal oxidation state of the metal remains unchanged across an electron transfer series, and it is the ligand that is oxidized or reduced.
For example, in many nickel(II) bis(dithiolene) complexes, the one-electron reduction is best described as the formation of a ligand-based radical, resulting in a [Ni(II)(L•)L]¹⁻ species rather than a [Ni(I)L₂]¹⁻ species. rsc.org Spectroscopic and structural data are key to making this distinction. Changes in the C-S and C-C bond lengths within the dithiolene chelate ring upon redox events are strong indicators of ligand-based redox activity. mdpi.com For instance, a lengthening of the C-C bond and a shortening of the C-S bonds upon reduction are consistent with the population of a ligand-based π* orbital.
This ligand-centered redox activity is a defining characteristic of dithiolene complexes and is fundamental to understanding their electronic structure and reactivity.
Influence of Molecular Architecture and Substituents on Electrochemical Behavior
The molecular architecture and the nature of substituents on the dithiolene ligand have a profound impact on the electrochemical properties of the resulting complexes. The tert-butyl group in this compound, being an electron-donating group, is expected to raise the energy of the frontier orbitals of the ligand.
This electronic effect has been observed in related systems. For instance, the introduction of tert-butyl groups on a tetrathiafulvalene-tetraazapyrene triad (B1167595) was found to raise the LUMO level by 0.21 eV. nih.gov This leads to a negative shift in the reduction potentials, making the complex more difficult to reduce. Conversely, the electron-donating nature of the tert-butyl group would be expected to make the complex easier to oxidize.
Advanced Materials and Functional Properties
Applications in Optical Information Recording Media
Metal complexes of 4-tert-butylbenzene-1,2-dithiol are valuable as intermediates in the production of optical information recording media. google.com These complexes, particularly with metals like copper, cobalt, nickel, and platinum, demonstrate strong absorption of radiation in the ultraviolet, visible, or near-infrared regions of the electromagnetic spectrum. google.com This characteristic is fundamental for materials used in optical data storage, where information is written and read using a laser. The ability of these compounds to absorb light at specific wavelengths allows them to function as the active layer in recordable discs. google.com The synthesis of these complexes involves reacting this compound with a divalent transition metal salt in the presence of a base and a quaternary ammonium (B1175870) salt under an oxidative atmosphere. google.com
Development of Electro-Optical Materials
The development of electro-optical materials often leverages compounds with specific electrochemical behaviors. Metal bis-1,2-dithiolene complexes, the class of compounds to which complexes of this compound belong, are known for their rich electrochemical properties, often exhibiting one or more reversible redox processes. itn.pt This electronic delocalization and redox activity are crucial for electro-optical applications, where an applied electric field alters the material's optical properties. Studies on related dithiolene complexes have utilized techniques like cyclic voltammetry to probe their electronic structure and redox potentials. researchgate.net While specific electro-optical device applications for this compound complexes are an area of ongoing research, their fundamental electrochemical characteristics suggest potential in this field.
Nonlinear Optical (NLO) Properties of Complexes
Metal bis-1,2-dithiolene complexes are of significant interest for nonlinear optical (NLO) applications due to their unique electronic structures. itn.ptaps.org These molecules possess an extended, delocalized π-electron system that includes the central metal, the four sulfur atoms, and the carbon-carbon double bonds of the ligand. itn.pt This delocalization often leads to low-energy electronic absorption bands in the visible or near-infrared (NIR) region, a key requirement for NLO materials. itn.pt NLO phenomena arise from the interaction of high-intensity light with a material, causing a nonlinear response in the material's polarization. The extensive delocalization and charge transfer characteristics within metal dithiolene complexes can lead to large second- and third-order optical nonlinearities, making them promising candidates for applications in optical switching, frequency conversion, and other photonic technologies.
Magnetic Properties and Applications
The magnetic properties of complexes containing the this compound ligand are diverse and depend heavily on the choice of the central metal ion and the resulting molecular geometry. These properties are investigated through various techniques to understand the behavior of electron spins and their interactions.
Static magnetic susceptibility measurements are a fundamental tool for characterizing the magnetic properties of materials. mdpi.com By measuring the magnetic moment of a sample in response to an applied magnetic field over a range of temperatures, one can determine the nature of the magnetic centers. For instance, in a study of related cyano benzene (B151609) bis(dithiolene) complexes, a Co(II) complex was found to be paramagnetic, corresponding to an S = ½ spin state. mdpi.com In contrast, an Fe(III) complex exhibited behavior typical of antiferromagnetically coupled dimers of S = 3/2 spins. mdpi.com The temperature dependence of the magnetic susceptibility (χ) is often presented as χT versus T. For the paramagnetic Co(II) complex, the effective magnetic moment was nearly independent of temperature above 25 K. mdpi.com However, for a dimerized Co(III) complex, the paramagnetic susceptibility increased upon warming above 100 K, which is consistent with strong antiferromagnetic (AFM) coupling between the metal centers. mdpi.com
Table 1: Magnetic Properties of Selected Metal Bis(dithiolene) Complexes
| Complex | Metal Ion | Spin State (S) | Magnetic Behavior | Key Findings from Susceptibility Data | Reference |
| (Ph₄P)₂[Fe(3cbdt)₂]₂ | Fe(III) | 3/2 | Antiferromagnetic Dimer | Temperature dependence typical of coupled S=3/2 spins. | mdpi.com |
| (Ph₄P)₂[Co(3cbdt)₂]₂ | Co(III) | 1 (per unit) | Strong Antiferromagnetic Coupling | Paramagnetic susceptibility increases above 100 K. | mdpi.com |
| (Ph₄P)₂[Co(3cbdt)₂] | Co(II) | 1/2 | Paramagnetic | Effective magnetic moment is ~2 µB, nearly T-independent above 25 K. | mdpi.com |
For metal complexes with more than one unpaired electron (a total spin S > 1/2), the spin sublevels can be split in energy even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS), characterized by the axial (D) and rhombic (E) parameters. nih.gov ZFS is a crucial parameter in the development of single-molecule magnets and can be investigated using techniques like high-frequency electron paramagnetic resonance (HFEPR) and detailed analysis of magnetic susceptibility data. nih.govresearchgate.net Research on encapsulated Ni(II) complexes (S=1) has shown that the ZFS is highly sensitive to the coordination geometry. nih.gov Subtle changes to the ligand structure, even at positions remote from the metal center, can significantly alter the Ni-N bond distances and, consequently, the magnitude of the D parameter, demonstrating a clear magnetostructural correlation. nih.gov This tunability is essential for designing molecules with specific magnetic properties. nih.govchemrxiv.org
Table 2: Correlation between Ligand Structure and Zero-Field Splitting (D) in Trigonal Prismatic Ni(II) Cage Complexes
| Complex | Average Ni–N Distance (Å) | Axial ZFS Parameter (D) (cm⁻¹) | Reference |
| 1 | ~1.996 | 3.39 | nih.gov |
| 2 | ~2.007 | 7.90 | nih.gov |
| 3 | ~2.008 | 8.85 | nih.gov |
| 4 | ~2.016 | 13.50 | nih.gov |
| 5 | ~2.019 | 14.30 | nih.gov |
Antiferromagnetic coupling is an interaction between adjacent electron spins that favors an anti-parallel alignment, resulting in a reduction of the total magnetic moment of the material. rsc.org This phenomenon is common in polynuclear metal complexes where dithiolene ligands can act as bridges between metal centers. The strength of this interaction is quantified by the exchange coupling constant, J. A negative J value signifies antiferromagnetic coupling. In a dimerized Fe(III) bis(dithiolene) complex, static magnetic susceptibility data revealed a temperature dependence characteristic of antiferromagnetically coupled S = 3/2 spins with a J/k_B value of -233.6 K. mdpi.com Similarly, a Co(III) bis(dithiolene) dimer exhibited a modest increase in paramagnetic susceptibility above 100 K, which is indicative of a very strong antiferromagnetic coupling (J/k_B ~ -1286 K) where the excited magnetic states become thermally accessible only at higher temperatures. mdpi.com
Electrically Conductive Coordination Polymers
Coordination polymers (CPs) containing sulfur atoms, particularly those with metal-sulfur (-M-S-) networks, are an emerging class of materials recognized for their unique optoelectronic properties. The electrical conductivity in these materials is largely dictated by the dimensionality and nature of this inorganic backbone. While direct studies on coordination polymers of this compound are not extensively documented in publicly available research, the principles derived from analogous aromatic dithiol and thiol ligands provide a strong foundation for understanding their potential.
Coordination polymers based on ligands like benzenehexathiol (B56681) (BHT) have demonstrated remarkable electrical conductivity. For instance, a two-dimensional copper-BHT coordination polymer, [Cu₃(C₆S₆)]n, has exhibited conductivity as high as 1,580 S cm⁻¹ at room temperature, which is among the highest reported for coordination polymers. This high conductivity is attributed to the formation of highly crystalline 2D nanosheets that facilitate efficient charge transport. Similarly, polymeric complexes of 2,5-diamino-1,4-benzenedithiol with cobalt(II) have also shown unusually high electrical conductivity. researchgate.net
For coordination polymers derived from substituted benzenethiols, such as methoxybenzenethiol, the position of the substituent has been shown to influence the dimensionality of the resulting lead(II)-sulfur network and, consequently, its photoconductive properties. researchgate.net It is plausible that this compound, when used as a ligand, would form coordination polymers with interesting electronic properties. The dithiol group would facilitate the formation of the crucial -M-S- network, while the bulky tert-butyl group would influence the polymer's solubility, processability, and solid-state packing, which in turn affects the intermolecular charge transport pathways.
Table 1: Comparison of Conductive Coordination Polymers with Related Ligands
| Ligand | Metal Ion | Dimensionality | Reported Conductivity (S cm⁻¹) | Key Structural Feature |
|---|---|---|---|---|
| Benzenehexathiol (BHT) | Copper(II) | 2D | up to 1,580 | Planar 2D lattice of [Cu₃(C₆S₆)]n nanosheets. researchgate.net |
| 2,5-Diamino-1,4-benzenedithiol (DADT) | Cobalt(II) | Polymeric | Unusually high | Hybrid ladder structure with square planar coordination. researchgate.net |
| p-Methoxybenzenethiol | Lead(II) | 2D | Photoconductive | 2D-extended (–Pb–S–)n layer with [PbS₆] octahedra. researchgate.net |
Role in Catalysis (General Mechanisms)
Metal complexes of dithiolene ligands, which are the deprotonated form of ene-1,2-dithiols, are known for their rich redox chemistry and catalytic activity. researchgate.netacs.org The strong covalent character of the metal-sulfur bond and the ability of the dithiolene ligand to exist in multiple oxidation states (dithiolate, radical anion, and dithione) are central to their catalytic function. acs.org These complexes are particularly notable as catalysts for multi-electron processes.
A prominent application of dithiolene complexes is in the catalytic reduction of protons to produce hydrogen gas (H₂), a key reaction in artificial photosynthesis. pnas.orgsemanticscholar.org Cobalt-dithiolene complexes, for instance, have been shown to be highly active electrocatalysts and photocatalysts for H₂ evolution in aqueous solutions. pnas.orgsemanticscholar.org
The general mechanism for proton reduction by a cobalt-dithiolene complex typically involves the following steps:
Reduction of the Catalyst: The initial cobalt complex is reduced at an electrode or by a photosensitizer.
Protonation: The reduced, electron-rich complex is protonated by a proton source (like water or acid).
Further Reduction and H₂ Formation: A subsequent reduction and reaction with another proton leads to the formation of H₂ and regeneration of the original catalyst. pnas.orgsemanticscholar.org
The electronic properties of the dithiolene ligand, influenced by substituents on the benzene ring, can tune the redox potentials of the metal complex and, therefore, its catalytic activity. While specific studies on the catalytic activity of this compound complexes are sparse, it is expected that its metal complexes would exhibit similar redox-driven catalytic behavior. The electron-donating nature of the tert-butyl group would likely modulate the electron density on the dithiolene backbone and the coordinated metal center, thereby influencing the catalytic cycle.
Furthermore, studies on the catalytic oxidation of the structurally similar 3,5-di-tert-butylcatechol (B55391) by manganese complexes provide insights into potential oxidative catalytic applications. These complexes catalyze the oxidation of the catechol to the corresponding quinone, a process relevant to the function of certain dioxygenase enzymes. wikipedia.org This suggests that metal complexes of this compound could also be effective catalysts for oxidation reactions involving substrate binding and electron transfer.
Principles of Sensor Development (Non-Clinical Applications)
Aromatic thiols are fundamental components in the development of chemical sensors, primarily due to their strong affinity for noble metal surfaces, such as gold and silver. This interaction allows for the formation of stable, self-assembled monolayers (SAMs) on electrode or nanoparticle surfaces, which is a cornerstone of many sensing platforms. acs.org Although specific sensor applications for this compound are not widely reported, its chemical structure provides clear principles for its potential use in non-clinical sensor development.
The two thiol groups of this compound offer a robust bidentate anchor to a metal surface, creating a more stable functionalized interface compared to monothiols. This dithiol could be used to functionalize a gold electrode in a chemiresistor or an electrochemical sensor. Upon exposure to a target analyte, interaction with the functionalized surface (e.g., through coordination with a metal complex of the dithiol or by disrupting the monolayer) would cause a measurable change in electrical resistance or electrochemical signal.
Moreover, the dithiol can act as a linker, bridging two nanoparticles or connecting a nanoparticle to a surface. The resulting nanoparticle assembly would have surface plasmon resonance (SPR) properties that are highly sensitive to the surrounding dielectric environment. A change in this environment, caused by the binding of an analyte, could be detected as a shift in the SPR wavelength, forming the basis of a colorimetric or spectroscopic sensor. researchgate.net
Formation of Supramolecular Assemblies and Architectures
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. Dithiols are valuable building blocks in this field, primarily through the formation of reversible disulfide bonds (-S-S-). The oxidation of the two thiol groups in this compound would lead to the formation of cyclic disulfides or larger oligomeric and polymeric structures.
The self-assembly process can be directed to form discrete macrocycles. For example, the oxidation of dithiols in the presence of certain reagents can cleanly form disulfide macrocycles in a one-pot reaction. This method provides a route to thiacyclophanes, which are important structures in host-guest chemistry. The bulky tert-butyl group on the this compound molecule would play a significant role in these assemblies. It would influence the conformation and solubility of the resulting supramolecular structures and create specific cavities or binding pockets within the larger architecture.
These supramolecular assemblies can also be built upon coordination with metal ions. The dithiolate can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). The final architecture is determined by the coordination geometry of the metal, the bite angle of the dithiol ligand, and non-covalent interactions like π-π stacking and van der Waals forces, which would be influenced by the tert-butyl substituent.
Functionalization for Nanomaterials
The functionalization of nanomaterials, particularly gold and silver nanoparticles, is a well-established application for thiol-containing molecules. The strong covalent bond formed between sulfur and gold (Au-S) provides a stable and reliable method for attaching organic molecules to nanoparticle surfaces. mdpi.com This functionalization is crucial for preventing nanoparticle aggregation, improving their solubility in various solvents, and imparting specific chemical functionalities.
This compound is particularly well-suited for this purpose. Its two thiol groups allow it to act as a linker, capable of bridging two nanoparticles together to form interconnected networks. researchgate.net The formation of these networks can significantly alter the collective properties of the nanoparticles, such as their surface plasmon resonance, which is a key principle in the development of optical materials and sensors. researchgate.net
The general process for functionalizing gold nanoparticles with a dithiol like this compound can be achieved through methods such as the Brust-Schiffrin two-phase synthesis or by ligand exchange on pre-formed citrate-stabilized nanoparticles. mdpi.commdpi.com The tert-butyl group enhances the solubility of the functionalized nanoparticles in nonpolar organic solvents like toluene, which is advantageous for their incorporation into polymer matrices or for solution-based processing. mdpi.com
Table 2: Thiol-Based Functionalization of Nanoparticles
| Thiol Ligand | Nanoparticle | Key Feature | Potential Application |
|---|---|---|---|
| 4-tert-Butylbenzenethiol | Palladium | Forms ultrasmall nanoclusters upon reduction of a Pd-thiolate complex. cnr.it | Catalysis |
| Dodecanethiol | Gold | Provides high solubility in organic solvents like toluene. mdpi.com | Organic electronics, composite materials |
| 4,4′-dithiol-biphenyl | Gold, Silver | Acts as a bifunctional linker to form interconnected nanoparticle networks. researchgate.net | Optical devices, sensors |
| This compound | Gold, Silver, etc. | Bidentate linker with good solubility in organic media. | Self-assembled monolayers, conductive inks, sensors |
Application in Polymer Science and Polymerization Inhibition Mechanisms
In polymer science, controlling or preventing unwanted polymerization is critical for the safe storage, transportation, and processing of reactive monomers. This is achieved by adding polymerization inhibitors, which are typically compounds that can scavenge free radicals.
While direct studies on this compound as a polymerization inhibitor are not prevalent, its structural analog, 4-tert-butylcatechol (B165716) (TBC), is a widely used and effective inhibitor for monomers like styrene (B11656) and butadiene. wikipedia.orggoogle.comdic-global.com The mechanism of inhibition for phenolic compounds like TBC involves the donation of a hydrogen atom from one of the hydroxyl (-OH) groups to a propagating polymer radical, thereby terminating the chain reaction. The resulting phenoxyl radical is stabilized by resonance and is less reactive, preventing it from initiating new polymer chains.
Given the structural similarities, a plausible mechanism for polymerization inhibition by this compound can be proposed. Thiols are known to act as chain transfer agents in radical polymerization by donating a hydrogen atom to a growing polymer radical. In the case of this compound, it could function as a potent inhibitor through a similar hydrogen atom transfer mechanism from its thiol (-SH) groups.
The resulting thiyl radical (Ar-S•) would be stabilized by the aromatic ring. The presence of two thiol groups could allow the molecule to quench two radical chains. The bulky tert-butyl group would enhance its solubility in organic monomers and potentially influence its reactivity. Therefore, it is reasonable to hypothesize that this compound could serve as an effective polymerization inhibitor, particularly at elevated temperatures where the S-H bond is more readily cleaved.
Conclusion and Future Perspectives
Synthesis of Current Academic Research Findings on 4-Tert-butylbenzene-1,2-dithiol
The bulk of academic research on this compound centers on its utility as a dithiolate ligand in the formation of coordination complexes with various transition metals. The presence of the bulky tert-butyl group influences the solubility, crystal packing, and electronic properties of the resulting metal complexes.
Key research findings indicate that this compound readily reacts with a range of transition metal salts to form stable, often colored, complexes. google.com The synthesis of these complexes is typically achieved by reacting the dithiol with a metal salt in a suitable solvent. google.com The resulting metal complexes have been shown to possess interesting electronic and optical properties, including strong absorption in the ultraviolet, visible, or near-infrared regions of the electromagnetic spectrum. google.com This has led to their investigation for applications in materials science, particularly as components of optical information recording media. google.com
The coordination chemistry of this compound has been explored with several transition metals, including those from Group VIII (e.g., nickel, cobalt, platinum) and Group Ib (e.g., copper). google.com The resulting bis(4-tert-butyl-1,2-dithiophenolate)metal complexes often feature a square-planar geometry around the central metal ion. researchgate.net Spectroscopic and electrochemical studies, such as cyclic voltammetry, have been instrumental in characterizing the electronic structure and redox properties of these complexes. researchgate.net
Identification of Remaining Research Gaps and Challenges in the Field
Despite the progress made in understanding the coordination chemistry of this compound, several research gaps and challenges remain:
Limited Scope of Metal Complexes: While complexes with some transition metals have been synthesized and studied, a comprehensive exploration of its coordination behavior with a wider array of metals, including lanthanides and actinides, is lacking.
In-depth Mechanistic Studies: The mechanisms of formation for these metal complexes have not been extensively investigated. Detailed kinetic and thermodynamic studies would provide valuable insights into the complexation process.
Exploration of Supramolecular Chemistry: The potential for this compound and its metal complexes to participate in the formation of supramolecular assemblies, such as metal-organic frameworks (MOFs) or coordination polymers, remains largely unexplored.
Computational Modeling: There is a need for more extensive theoretical and computational studies to complement experimental findings. Density Functional Theory (DFT) calculations, for instance, could provide deeper understanding of the electronic structure, bonding, and reactivity of these compounds. mdpi.com
Biological Applications: While some dithiol compounds have been investigated for their biological activities, the potential of this compound and its derivatives in medicinal chemistry or as biorelevant sensors is an underexplored area.
Directions for Future Academic and Applied Research on this compound
Future research on this compound should aim to address the identified gaps and expand its application scope. The following are promising directions for future investigations:
Systematic Exploration of Coordination Chemistry: A systematic investigation into the coordination of this compound with a broader range of transition metals, main group elements, and f-block elements is warranted. This would lead to the discovery of new complexes with potentially novel structures and properties.
Development of Catalytic Applications: The metal complexes of this compound could be explored as catalysts for various organic transformations. The sulfur-rich coordination environment and the electronic tunability of the metal center make them promising candidates for catalysis.
Materials Science and Nanotechnology: Further research into the application of these complexes in materials science is encouraged. This includes their use in the development of new functional materials such as single-component molecular metals, near-infrared dyes, and components for electronic devices. google.comresearchgate.net Their potential for forming nanomaterials with unique optical and electronic properties should also be investigated.
Bioinorganic and Medicinal Chemistry: Investigating the interaction of this compound and its metal complexes with biological systems could open up new avenues for research in bioinorganic and medicinal chemistry. This could include studies on their potential as enzyme inhibitors or as therapeutic or diagnostic agents.
Environmental Applications: The ability of dithiol ligands to bind to heavy metals suggests that this compound could be explored for its potential in environmental remediation, such as in the development of sensors for heavy metal detection or as agents for their removal from contaminated water.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-tert-butylbenzene-1,2-dithiol and its metal complexes?
- Methodological Answer : A typical synthesis involves reacting benzene-1,2-dithiol derivatives with tert-butyl-substituted precursors under reducing conditions. For example, [Ru₂(µ-bdt)(CO)₆] was synthesized by reacting RuCl₃·nH₂O with benzene-1,2-dithiol and zinc in 2-methoxyethanol at reflux, yielding 55% of the product . Similarly, gold(III) complexes were prepared using Na[AuCl₄]·2H₂O and in situ-generated 1,2-di(4-tert-butylphenyl)ethylene-1,2-dithiol in 1,4-dioxane . Key steps include ligand deprotonation, metal coordination, and crystallization under controlled solvent conditions.
Q. How is steric hindrance from the tert-butyl group addressed in ligand substitution reactions?
- Methodological Answer : Steric hindrance can block ligand substitution, as seen in failed attempts to replace chlorine in molybdenum complexes with benzene-1,2-dithiol due to bulky dipyridyl ligands . To mitigate this, researchers use less sterically hindered ligands (e.g., 3,4-toluenedithiol) or optimize reaction conditions (e.g., elevated temperatures, polar solvents) to enhance reactivity . Computational modeling (e.g., DFT) may also predict feasible substitution pathways.
Advanced Research Questions
Q. What methodological strategies optimize dithiol stoichiometry and catalyst loading in reactions involving this compound?
- Methodological Answer : Systematic optimization is critical. For example, in ketalization reactions, varying equivalents of ethane-1,2-dithiol (1.2–1.8 equiv) and p-toluenesulfonic acid (PTSA, 0.025–0.1 equiv) revealed that 1.5 equiv of dithiol and 0.02 equiv of PTSA in MeCN at 70°C maximized yields (>80%) . Excess dithiol or catalyst reduced efficiency due to side reactions. Reaction monitoring via TLC or GC-MS ensures reproducibility.
Q. How do electrochemical properties of this compound derivatives influence their reactivity in oxidative coupling reactions?
- Methodological Answer : Cyclic voltammetry (CV) studies show that oxidation potentials (~1.20 V vs. Ag/AgCl) for dithiol derivatives correlate with their ability to form reactive intermediates during electrolysis. For instance, ethane-1,2-dithiol and tert-butyl-substituted dithiols generate thiyl radicals under electrochemical conditions, enabling regioselective annulation with indoles . Controlled-potential electrolysis (CPE) in acetonitrile with Pt electrodes is a standard setup.
Q. How can computational chemistry predict the adsorption and reactivity of this compound on metal surfaces?
- Methodological Answer : Density Functional Theory (DFT) simulations model adsorption energies and binding configurations. For example, studies on indoor surface chemistry use DFT to predict interactions between dithiols and metal oxides (e.g., TiO₂, SiO₂), identifying favorable binding via sulfur-metal coordination . Experimental validation involves X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM).
Data Contradiction and Resolution
Q. Why do some studies report conflicting yields for dithiol ligand substitution in transition metal complexes?
- Analysis : Discrepancies arise from steric/electronic factors and synthetic protocols. For example, molybdenum complexes with bulky ligands (e.g., 5,5’-dimethyl-2,2’-dipyridyl) resist substitution with benzene-1,2-dithiol, while analogous complexes with smaller ligands achieve successful substitution . Resolution requires comparing reaction conditions (solvent polarity, temperature) and ligand flexibility.
Q. How do solvent polarity and temperature affect the stability of this compound derivatives?
- Analysis : Polar solvents (e.g., MeCN, DMF) stabilize dithiolate anions via solvation, enhancing metal complex formation. In contrast, nonpolar solvents (e.g., toluene) may precipitate intermediates prematurely. Elevated temperatures (70–80°C) improve reaction kinetics but risk ligand decomposition, necessitating real-time monitoring via IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
